molecular formula C13H11ClO B597168 1-(Azulen-1-yl)-2-chloropropan-1-one CAS No. 198963-40-5

1-(Azulen-1-yl)-2-chloropropan-1-one

Cat. No.: B597168
CAS No.: 198963-40-5
M. Wt: 218.68
InChI Key: GUBSHVZBENRGMH-UHFFFAOYSA-N
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Description

1-(Azulen-1-yl)-2-chloropropan-1-one is an azulene-derived ketone featuring a chlorinated propanone moiety at the azulen-1-yl position. Azulene, a non-alternant bicyclic aromatic hydrocarbon, confers unique electronic properties due to its polarizable π-system, making its derivatives valuable in materials science, pharmaceuticals, and organic synthesis. This compound is synthesized via oxidative cleavage of C–C bonds in N-sulfonyl enamides under air and natural sunlight, as demonstrated in a copper- and rhodium-catalyzed tandem cycloaddition and arylation process . Its structural distinctiveness lies in the electron-withdrawing carbonyl and chloro groups, which modulate reactivity and stability compared to simpler azulene derivatives.

Properties

CAS No.

198963-40-5

Molecular Formula

C13H11ClO

Molecular Weight

218.68

IUPAC Name

1-azulen-1-yl-2-chloropropan-1-one

InChI

InChI=1S/C13H11ClO/c1-9(14)13(15)12-8-7-10-5-3-2-4-6-11(10)12/h2-9H,1H3

InChI Key

GUBSHVZBENRGMH-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=C2C=CC=CC=C2C=C1)Cl

Synonyms

1-Propanone, 1-(1-azulenyl)-2-chloro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

(2Z)-1-(4-Chlorophenyl)-3-[3,8-dimethyl-5-(propan-2-yl)azulen-1-yl]prop-2-en-1-one

  • Structural Differences: Incorporates a chalcone backbone (α,β-unsaturated ketone) and a guaiazulene-derived azulene moiety. The extended conjugation enhances anti-inflammatory activity compared to 1-(Azulen-1-yl)-2-chloropropan-1-one, which lacks an enone system.
  • Synthetic Route : Electrophilic azo coupling under radical conditions, though with lower efficiency than the oxidative cleavage method used for this compound .

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

  • Structural Differences : Replaces azulene with a chlorothiophene ring, reducing aromatic stabilization but increasing electrophilicity.
  • Reactivity : The thiophene sulfur enhances nucleophilic substitution kinetics compared to azulene’s carbocyclic system .
Property This compound (2Z)-Chalcone-Azulene Hybrid 1-(5-Chlorothiophen-2-yl)propenone
Aromatic Core Azulene Guaiazulene-modified azulene Chlorothiophene
Conjugation Localized π-system Extended α,β-unsaturated ketone Limited conjugation
Synthetic Yield Moderate (via tandem catalysis) Low (radical azo coupling) High (conventional ketone synthesis)
Bioactivity Understudied Anti-inflammatory Unreported

Azulen-1-yl Diazenes and Imines

1-(Azulen-1-yl)-2-heteroaromatic Diazenes

  • Electronic Properties: Exhibit push-pull electronic effects, where azulene acts as an electron donor and the heteroaromatic group (e.g., pyridine) as an acceptor. This contrasts with this compound, where the chloro group is electron-withdrawing but lacks π-conjugation .
  • Applications : Used in optoelectronics due to tunable absorption spectra, unlike the ketone derivative, which is primarily explored for synthetic utility .

Azulen-1-yl Imines (Schiff Bases)

  • Synthesis: Derived from 1-aminoazulenes or azulene-1-carbaldehyde, contrasting with the propanone-based synthesis of this compound .
  • Stability : Imines are prone to hydrolysis under acidic conditions, whereas the chloro-ketone derivative exhibits greater stability in aqueous media .

Chlorinated Propanone Derivatives

1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one

  • Structural Similarities: Shares the chloropropanone backbone but replaces azulene with a phenylhydrazone group.
  • Reactivity : The hydrazone moiety enables cyclization reactions, unlike the azulene derivative’s propensity for electrophilic substitution .

Key Research Findings and Gaps

Synthetic Efficiency : The tandem catalytic method for this compound outperforms traditional azo coupling in yield and substrate scope .

Bioactivity Potential: While chalcone-azulene hybrids show anti-inflammatory activity, this compound remains undercharacterized in biological assays .

Electronic Tunability : Azulen-1-yl diazenes offer greater modularity for optoelectronic applications than the chloro-ketone derivative .

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